2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline
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Overview
Description
2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methoxy group at the 2-position and an indole moiety at the 3-position, which is further substituted with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline core can be constructed through various cyclization reactions involving aniline derivatives and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with specific molecular targets in cells. It can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, induction of apoptosis, and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoline: Lacks the indole moiety and has different biological activities.
3-(5-Methyl-1H-indol-2-yl)quinoline: Similar structure but without the methoxy group, leading to different reactivity and applications.
Uniqueness
2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and indole groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
796854-72-3 |
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Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline |
InChI |
InChI=1S/C19H16N2O/c1-12-7-8-17-14(9-12)11-18(20-17)15-10-13-5-3-4-6-16(13)21-19(15)22-2/h3-11,20H,1-2H3 |
InChI Key |
SSQCBANCZAXVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC |
Origin of Product |
United States |
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